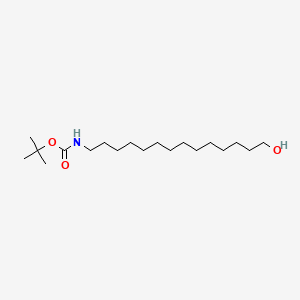
14-(Boc-amino)-tetradecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-(Boc-amino)-tetradecan-1-ol is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a tetradecanol backbone. The Boc group is commonly used in organic synthesis to protect amino groups during chemical reactions, preventing unwanted side reactions. This compound is particularly useful in peptide synthesis and other applications where selective protection of functional groups is required.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14-(Boc-amino)-tetradecan-1-ol typically involves the protection of the amino group on tetradecan-1-ol. The process begins with the reaction of tetradecan-1-ol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 14-(Boc-amino)-tetradecan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed.
Substitution: Reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl) can be used to convert the hydroxyl group into a leaving group, which can then be substituted
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of the free amine.
Substitution: Formation of various substituted derivatives depending on the reagent used
Scientific Research Applications
14-(Boc-amino)-tetradecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of protein and peptide synthesis.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 14-(Boc-amino)-tetradecan-1-ol primarily involves the protection of the amino group. The Boc group is stable under basic and neutral conditions but can be removed under acidic conditions. This selective protection allows for the stepwise synthesis of complex molecules without interference from the amino group. The Boc group is cleaved by the formation of a tert-butyl cation, which is then scavenged by nucleophiles present in the reaction mixture .
Comparison with Similar Compounds
- N-tert-butoxycarbonyl-1-amino-2-propanol
- N-tert-butoxycarbonyl-1-amino-3-propanol
- N-tert-butoxycarbonyl-1-amino-hexadecanol
Comparison: 14-(Boc-amino)-tetradecan-1-ol is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain analogs. This longer chain can influence the compound’s solubility, melting point, and reactivity. Additionally, the specific positioning of the Boc group on the tetradecanol backbone can affect its behavior in synthetic applications .
Properties
IUPAC Name |
tert-butyl N-(14-hydroxytetradecyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO3/c1-19(2,3)23-18(22)20-16-14-12-10-8-6-4-5-7-9-11-13-15-17-21/h21H,4-17H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMCHULTIOYXSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCCCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














